[5-(Pyridin-4-yl)thiophen-2-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-pyridin-4-ylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUQNXUEMPEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577140 | |
| Record name | [5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138194-04-4 | |
| Record name | [5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 5 Pyridin 4 Yl Thiophen 2 Yl Methanol
Retrosynthetic Analysis and Key Disconnection Strategies for [5-(Pyridin-4-yl)thiophen-2-yl]methanol
A retrosynthetic analysis of this compound reveals several key disconnection points that guide the design of synthetic routes. The most logical disconnections involve the carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings, and the carbon-oxygen bond of the methanol (B129727) group.
C(aryl)-C(aryl) Bond Disconnection: This is the most common strategy, breaking the bond between the C4 position of the pyridine ring and the C5 position of the thiophene ring. This leads to two key synthons: a 4-substituted pyridine derivative (e.g., 4-halopyridine or 4-pyridylboronic acid) and a 5-substituted-2-(hydroxymethyl)thiophene derivative. This approach is amenable to various cross-coupling reactions.
C-O Bond Disconnection: Disconnecting the methanol group from the thiophene ring suggests a precursor such as 5-(pyridin-4-yl)thiophene-2-carbaldehyde (B149882) or a corresponding carboxylic acid or ester. The final methanol functionality can then be introduced through reduction.
Thiophene Ring Formation: A less common approach involves constructing the thiophene ring itself from acyclic precursors, with the pyridin-4-yl substituent already in place on one of the starting materials.
Classical Multi-Step Synthesis Pathways to this compound
Classical approaches to this compound typically involve the sequential construction and functionalization of the heterocyclic rings.
Thiophene Ring Functionalization Strategies Leading to this compound
The thiophene ring is a versatile scaffold that can be functionalized through various reactions. nih.gov In the context of synthesizing the target molecule, strategies often begin with a pre-functionalized thiophene. For instance, starting with a 2,5-disubstituted thiophene allows for regioselective introduction of the necessary groups. A common starting material is 2-bromothiophene, which can be functionalized at the 5-position.
Pyridine Ring Introduction and Coupling Reactions in the Synthesis of this compound
The introduction of the pyridine ring is a critical step. slideshare.netacsgcipr.org This is most frequently achieved through metal-catalyzed cross-coupling reactions. For example, a 5-halothiophene derivative can be coupled with a pyridin-4-yl organometallic reagent. Conversely, a 5-(organometallic)thiophene derivative can be reacted with a 4-halopyridine. The choice of reaction partners depends on the availability of starting materials and the desired reaction conditions.
Methanol Group Formation and Interconversion Strategies in the Synthesis of this compound
The hydroxymethyl group at the 2-position of the thiophene ring can be introduced at various stages of the synthesis. One common method involves the reduction of a corresponding aldehyde, 5-(pyridin-4-yl)thiophene-2-carbaldehyde. This reduction can be achieved using standard reducing agents such as sodium borohydride. Alternatively, the methanol group can be protected during the synthesis and deprotected in the final step. For instance, a protected hydroxymethyl group, such as a benzyl (B1604629) ether, can be carried through the coupling steps and then cleaved to yield the final product. nih.gov
Modern Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound is no exception, with cross-coupling reactions being the cornerstone of many synthetic routes.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) for C-C Bond Formation in this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond between the pyridine and thiophene rings.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., pyridin-4-ylboronic acid) with an organohalide (e.g., 5-bromo-2-(hydroxymethyl)thiophene) in the presence of a palladium catalyst and a base. acs.orgacs.orgmdpi.comnih.gov The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com However, challenges can arise, such as the potential for sulfur to poison the palladium catalyst when using thiophene derivatives. mdpi.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorgsyn.orgorgsyn.org This method is known for its high functional group tolerance and can be particularly effective for coupling heterocyclic compounds. orgsyn.orgresearchgate.net For instance, a pyridylzinc halide can be coupled with a halogen-substituted thiophene. orgsyn.org
Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. organic-chemistry.orgharvard.edulibretexts.orgpsu.eduuwindsor.ca While effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback. orgsyn.orgorganic-chemistry.org
These cross-coupling reactions provide a convergent and efficient means to assemble the core structure of this compound from readily available starting materials. The choice of a specific coupling method often depends on factors such as the availability of precursors, desired reaction conditions, and functional group compatibility.
Direct C-H Activation Methodologies Applied to this compound Precursors
Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. mdpi.com The application of this methodology to the synthesis of the [5-(pyridin-4-yl)thiophen-2-yl] core of the target molecule is a modern and efficient approach.
A plausible direct C-H activation route to a precursor of this compound would involve the coupling of a 2-substituted thiophene with a 4-halopyridine. For instance, the palladium-catalyzed direct arylation of 2-(trimethylsilyl)thiophene with aryl bromides has been demonstrated as a viable method for creating 5-arylthiophenes in a single step. rsc.org By analogy, coupling 2-(hydroxymethyl)thiophene directly with a 4-halopyridine, such as 4-bromopyridine (B75155) or 4-iodopyridine, in the presence of a suitable palladium catalyst and base, could directly yield the target compound.
The regioselectivity of such a reaction is a critical consideration. The C-H bonds at the 5-position of 2-substituted thiophenes are generally more reactive towards electrophilic palladation, which is often a key step in C-H activation cycles. nih.gov This inherent reactivity favors the formation of the desired 5-aryl-2-substituted thiophene. Catalyst systems for this transformation typically employ a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base, like potassium acetate (KOAc) or potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). mdpi.comorganic-chemistry.org The addition of a phosphine (B1218219) ligand can influence the efficiency and selectivity of the reaction, although ligand-less systems have also been shown to be effective, particularly at low catalyst loadings to prevent the formation of inactive palladium black. rsc.org
A potential challenge in the direct C-H arylation of 2-(hydroxymethyl)thiophene is the potential for the alcohol functionality to coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. To circumvent this, a protection strategy could be employed, where the alcohol is masked with a suitable protecting group, such as a silyl (B83357) ether, which is later removed after the C-H activation step.
Chemo- and Regioselectivity Considerations in Catalytic Routes to this compound
Achieving high chemo- and regioselectivity is paramount in the synthesis of asymmetrically substituted bi-heteroaromatic compounds like this compound. This is particularly true for catalytic methods where multiple reactive sites exist.
In the context of direct C-H activation, the primary regiochemical challenge is to selectively functionalize the C5 position of the thiophene ring over the other available C-H bonds on both the thiophene and pyridine rings. As mentioned, the electronic properties of the thiophene ring generally direct arylation to the C5 position when C2 is substituted. nih.gov However, the choice of catalyst, ligand, and reaction conditions can be tuned to control the regioselectivity. For instance, the use of specific ligands can steer the reaction towards arylation at other positions. researchgate.netnih.gov
An alternative and well-established catalytic route is the Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, two primary disconnection strategies are possible:
Coupling of 5-bromothiophen-2-yl)methanol with pyridin-4-ylboronic acid.
Coupling of (5-boronylthiophen-2-yl)methanol with a 4-halopyridine.
The first approach is often more practical due to the commercial availability and stability of pyridin-4-ylboronic acid. The synthesis of the key intermediate, (5-bromothiophen-2-yl)methanol, can be achieved from 2-methylthiophene (B1210033). Bromination of 2-methylthiophene using N-bromosuccinimide (NBS) can yield 2-bromo-5-methylthiophene, which can then be further functionalized. A more direct route involves the bromination of a precursor like 2-(bromomethyl)thiophene. nih.govd-nb.info
The Suzuki coupling itself offers high regioselectivity as the C-C bond formation occurs specifically at the positions bearing the halogen and boron functionalities. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base.
| Catalytic Route | Key Precursors | Typical Catalyst System | Selectivity Control |
| Direct C-H Arylation | 2-(Hydroxymethyl)thiophene, 4-Halopyridine | Pd(OAc)₂, KOAc, DMAc | Inherent electronic preference for C5 of thiophene. |
| Suzuki Coupling | (5-Bromothiophen-2-yl)methanol, Pyridin-4-ylboronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | Pre-functionalization of reactants dictates regioselectivity. |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. numberanalytics.com
Exploration of Alternative Solvents and Reaction Media for this compound Synthesis
Traditional cross-coupling reactions often employ volatile and potentially hazardous organic solvents like toluene (B28343) or DMF. A key aspect of greening the synthesis of this compound is the exploration of more benign reaction media.
Recent studies have demonstrated the efficacy of "greener" solvents in Suzuki-Miyaura couplings. These include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol. mdpi.comresearchgate.net These solvents are less toxic and have a smaller environmental footprint compared to their conventional counterparts.
Water is another highly attractive green solvent, and aqueous Suzuki reactions have been successfully developed. rsc.org The use of water as a solvent can simplify product isolation and reduce the generation of organic waste. For the synthesis of the target compound, a Suzuki coupling in a water/organic co-solvent system or even in water alone with a suitable water-soluble catalyst could be a viable green alternative. Recent research has even explored the use of industrial wastewater as a reaction medium for direct C-H arylation of thiophenes, showcasing a novel approach to resource utilization. researchgate.net
Catalyst Recycling and Atom Economy in the Production of this compound
Palladium catalysts are expensive and can be toxic, making their recovery and reuse a critical aspect of a sustainable synthetic process. Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer a straightforward method for catalyst separation and recycling. However, leaching of the metal into the product can be a concern.
Homogeneous catalysts can be recycled through various techniques, such as using ionic liquids as the reaction medium, which can allow for the extraction of the product while retaining the catalyst in the ionic liquid phase. researchgate.net Another approach is the use of thermomorphic systems, where the reaction is homogeneous at an elevated temperature, but upon cooling, the catalyst becomes insoluble and can be recovered.
Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. youtube.comscranton.eduyoutube.com A comparison of the atom economy for the direct C-H arylation versus the Suzuki coupling approach for the synthesis of the core [5-(pyridin-4-yl)thiophen-2-yl] scaffold highlights the potential benefits of the former.
Theoretical Atom Economy Comparison:
Direct C-H Arylation:
Reactants: 2-(Hydroxymethyl)thiophene + 4-Bromopyridine
Products: this compound + HBr
The only byproduct is hydrogen bromide, leading to a relatively high atom economy.
Suzuki Coupling:
Reactants: (5-Bromothiophen-2-yl)methanol + Pyridin-4-ylboronic acid + Base (e.g., K₃PO₄)
Products: this compound + Boronic acid waste + Salt byproduct (e.g., KBr, K₂HPO₄)
This route generates stoichiometric amounts of boronate and salt waste, resulting in a lower atom economy compared to direct C-H arylation.
The direct C-H arylation approach is inherently more atom-economical, as it avoids the use of stoichiometric organometallic reagents and the generation of the associated waste streams. rsc.org This, combined with the reduction in synthetic steps, makes direct C-H activation a highly attractive strategy from a green chemistry perspective.
Chemical Reactivity and Transformational Chemistry of 5 Pyridin 4 Yl Thiophen 2 Yl Methanol
Reactivity of the Pyridine (B92270) Moiety in [5-(Pyridin-4-yl)thiophen-2-yl]methanol
The pyridine ring is characterized by the presence of a nitrogen atom, which is more electronegative than carbon. This results in a polarized ring system with reduced electron density, making it less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic reactions.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring of this compound is generally unfavorable. The nitrogen atom deactivates the ring towards electrophiles through its inductive electron-withdrawing effect. Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom is protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making it highly resistant to attack by electrophiles.
Should a reaction be forced under harsh conditions, substitution would be directed to the C-3 and C-5 positions (meta to the nitrogen), as these positions are the least deactivated. However, due to the presence of the more reactive thiophene (B33073) ring, electrophilic attack will preferentially occur on the thiophene moiety.
Nucleophilic Additions and Substitutions on the Pyridine Nitrogen in this compound
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring can act as a nucleophile itself, but the ring carbons, particularly at the C-2 and C-4 positions, are electrophilic. smolecule.com In this compound, the C-4 position is blocked by the thiophene substituent. Therefore, nucleophilic attack would be directed towards the C-2 and C-6 positions.
Strong nucleophiles, such as organolithium reagents or sodium amide, can add to the pyridine ring. abertay.ac.uk These reactions, like the Chichibabin reaction, typically require activation of the ring or harsh conditions. The reactivity towards nucleophiles can be significantly enhanced by converting the pyridine to a pyridinium salt through quaternization.
N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen in this compound
The lone pair of electrons on the pyridine nitrogen is readily available for reaction with electrophiles, leading to N-oxidation and quaternization.
N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the pyridine nitrogen to form the corresponding N-oxide. arkat-usa.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. scripps.edu Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring. arkat-usa.orgresearchgate.netnih.gov
Quaternization: The pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. Quaternization further increases the electron-deficiency of the pyridine ring, enhancing its reactivity towards nucleophiles.
| Reaction Type | Reagent Example | Product Type |
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide |
| Quaternization | CH₃I, C₂H₅Br | Quaternary Pyridinium Salt |
Reactivity of the Thiophene Moiety in this compound
The thiophene ring is an electron-rich five-membered heterocycle that is significantly more reactive than benzene towards electrophilic aromatic substitution. pearson.com The sulfur atom can donate electron density into the ring system, stabilizing the intermediate carbocation formed during electrophilic attack.
Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring
Electrophilic substitution on the thiophene ring of this compound is the preferred site of electrophilic attack. Substitution on an unsubstituted thiophene ring occurs preferentially at the C-2 position. pearson.comyoutube.com In the target molecule, the C-2 and C-5 positions are already substituted. The directing effects of the existing substituents will determine the position of further substitution on the available C-3 and C-4 positions.
The hydroxymethyl group (-CH₂OH) at C-2 is a weakly activating, ortho, para-directing group. It will direct incoming electrophiles to the C-3 position.
The 4-pyridyl group at C-5 is an electron-withdrawing, deactivating group. It will direct incoming electrophiles to the meta position relative to its point of attachment, which is the C-3 position of the thiophene ring.
Since both existing substituents direct towards the C-3 position, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur selectively at the C-3 position of the thiophene ring. researchgate.net
| EAS Reaction | Typical Reagent | Expected Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | C-3 of Thiophene |
| Bromination | NBS, Br₂ | C-3 of Thiophene |
| Acylation | Acyl chloride/Lewis Acid | C-3 of Thiophene |
| Sulfonation | SO₃/Pyridine | C-3 of Thiophene |
Oxidative and Reductive Transformations of the Thiophene Core in this compound
The sulfur atom in the thiophene ring is susceptible to both oxidation and reductive removal.
Oxidation: The thiophene ring can be oxidized by strong oxidizing agents, though it is generally more stable than furan or pyrrole. Oxidation with peracids can lead to the formation of thiophene-S-oxides, which are often unstable and can undergo further reactions.
Reductive Desulfurization: A characteristic reaction of thiophenes is reductive desulfurization using Raney Nickel. ias.ac.inorganicreactions.org This reaction cleaves the carbon-sulfur bonds and saturates the resulting carbon chain with hydrogen. wikimedia.orgnih.gov Treatment of this compound with Raney Nickel would be expected to remove the sulfur atom, leading to the formation of a substituted hexane derivative, specifically 1-(pyridin-4-yl)hexane-5-ol. This reaction is a powerful tool for removing the thiophene ring and generating aliphatic structures. ias.ac.in
Ring-Opening Reactions of the Thiophene Moiety
The thiophene ring, while aromatic, is susceptible to various ring-opening reactions, most notably reductive desulfurization. This class of reaction involves the cleavage of the carbon-sulfur bonds, ultimately removing the sulfur atom from the heterocyclic ring.
Reductive Desulfurization: A common method for the desulfurization of thiophene derivatives is treatment with Raney Nickel, a catalyst saturated with hydrogen. researchgate.net This reaction typically results in the complete removal of the sulfur atom and saturation of the remaining carbon chain. For this compound, this transformation would be expected to yield 1-(pyridin-4-yl)hexane-5-ol. The reaction proceeds via a complex mechanism on the surface of the nickel catalyst. researchgate.netrsc.org The yield and specific outcome of such reactions can be influenced by factors including the concentration of the thiophene derivative, the reaction time, and the hydrogen content of the catalyst. researchgate.net
Other reagents and conditions can also effect thiophene ring-opening. For instance, low-valent metal complexes, such as certain aluminium(I) reagents, have been shown to activate C–S bonds in thiophenes, leading to ring-expansion and, in some cases, complete desulfurization. rsc.org Fused thiophene systems have been opened using organolithium reagents, which induce a thiophilic attack. beilstein-journals.orgresearchgate.net While these methods have not been specifically documented for this compound, the inherent reactivity of the thiophene ring suggests its susceptibility to these transformative processes.
The table below summarizes potential products from hypothetical ring-opening reactions.
| Reagent/Condition | Expected Major Product | Reaction Type |
| Raney Ni / H₂ | 1-(pyridin-4-yl)hexane-5-ol | Reductive Desulfurization |
| Organolithium Reagents | Varies (e.g., substituted bithiophenes) | Nucleophilic Ring-Opening |
| Aluminium(I) Complexes | Ring-expanded or desulfurized products | C–S Bond Activation |
Reactions Involving the Methanol (B129727) Functional Group in this compound
The primary alcohol (-CH₂OH) group attached to the thiophene ring is a versatile functional handle, enabling a wide array of chemical transformations including oxidation, esterification, etherification, and substitution reactions.
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 5-(pyridin-4-yl)thiophene-2-carbaldehyde (B149882). Reagents commonly used for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions such as Swern or Dess-Martin periodinane oxidations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 5-(pyridin-4-yl)thiophene-2-carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or sodium hypochlorite in the presence of a catalyst.
It is important to note that the thiophene ring itself can be sensitive to strong oxidizing conditions, potentially leading to the oxidation of the sulfur atom to a sulfoxide or sulfone. dicp.ac.cnwikipedia.org Therefore, careful selection of reaction conditions is crucial to ensure chemoselectivity for the alcohol oxidation.
The hydroxyl group readily participates in classic condensation reactions to form esters and ethers.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (such as concentrated sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester. This process, known as Fischer-Speier esterification, is an equilibrium reaction. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as pyridine. chemguide.co.uk Dehydrative coupling agents can also be employed to facilitate the reaction directly from the carboxylic acid and alcohol. organic-chemistry.org
Etherification: Ethers can be synthesized via several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether. Other methods include reactions catalyzed by Brønsted or Lewis acids. organic-chemistry.org
The hydroxyl group of the methanol moiety is a poor leaving group but can be converted into a good leaving group to facilitate nucleophilic substitution reactions.
Halogenation: The alcohol can be converted into the corresponding halomethyl derivative. For instance, reaction with thionyl chloride (SOCl₂) can produce 2-(chloromethyl)-5-(pyridin-4-yl)thiophene, while phosphorus tribromide (PBr₃) would yield 2-(bromomethyl)-5-(pyridin-4-yl)thiophene. These alkyl halides are versatile intermediates for further substitutions.
Amination: The resulting halomethyl compounds are excellent substrates for nucleophilic substitution with ammonia, primary, or secondary amines to generate the corresponding aminomethyl derivatives. This two-step sequence (activation/halogenation followed by amination) is a common strategy for introducing nitrogen-containing functional groups.
Metal Complexation Studies of this compound
The presence of heteroatoms with lone pairs of electrons, specifically the nitrogen of the pyridine ring and the sulfur of the thiophene ring, endows this compound with the ability to act as a ligand in coordination chemistry.
The nitrogen atom of the pyridine ring is the most significant site for metal coordination in this compound. As a Lewis base, the pyridine nitrogen readily donates its lone pair of electrons to coordinate with a wide variety of Lewis acidic metal centers, including transition metals (e.g., Pd, Pt, Cu, Co, Zn) and main group metals. nih.govacs.orgwikipedia.org
The coordination behavior is well-established for 4-substituted pyridines. acs.orgnih.gov The electronic nature of the substituent at the 4-position significantly influences the donor ability (basicity) of the pyridine nitrogen. The thiophen-2-yl-methanol group at the 4-position of the pyridine ring influences its electronic properties and, consequently, the stability and characteristics of the resulting metal complexes.
Studies on analogous pyridyl-thiophene ligands have shown that coordination overwhelmingly occurs through the pyridine nitrogen. nih.govfayoum.edu.egnih.gov The thiophene sulfur is generally a much weaker donor and typically does not participate in coordination, especially when the more basic pyridine nitrogen is present. nih.gov The resulting metal complexes can adopt various geometries, such as square-planar or octahedral, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgfayoum.edu.eg
The table below presents data from studies on related pyridyl-containing ligands, illustrating common coordination behaviors.
| Metal Ion | Ligand Type | Coordination Site(s) | Resulting Geometry |
| Pd(II) | 4-Substituted Pyridines | Pyridine-N | Square-Planar |
| Cu(II), Zn(II), Co(II) | N-(pyridyl)-thienyl-carboxamide | Pyridine-N, Carbonyl-O | Distorted Octahedral/Square-Pyramidal |
| Pd(II) | Thiophene-imino-pyridyl | Pyridine-N, Imine-N | Distorted Square-Planar |
These examples demonstrate the strong tendency for the pyridine nitrogen to act as the primary coordination site, a behavior fully expected for this compound in its interactions with metal ions.
Investigation of the Role of the Thiophene Sulfur and Hydroxyl Oxygen in Chelation by this compound
The coordination chemistry of this compound with various metal ions remains a largely unexplored area of research. To date, there is a notable absence of published studies specifically investigating the role of the thiophene sulfur and hydroxyl oxygen atoms of this particular compound in the process of chelation. Scientific literature lacks experimental data to definitively confirm the participation of these heteroatoms in forming coordination complexes.
Based on the known coordination chemistry of related thiophene and pyridine derivatives, it is plausible to hypothesize potential binding modes for this compound. The pyridine nitrogen atom is a well-established and strong coordination site for a wide range of metal ions. The presence of the hydroxyl group and the thiophene sulfur atom introduces the possibility of bidentate or even tridentate chelation, which could lead to the formation of stable metallacycles.
In analogous chemical systems, the sulfur atom of a thiophene ring can act as a soft donor, showing a preference for softer metal ions. Similarly, the oxygen atom of a hydroxyl group can coordinate to a metal center. The geometry of the this compound molecule would influence the feasibility of chelation involving these atoms. The formation of five- or six-membered chelate rings is generally favored, and a detailed structural analysis would be required to determine if the spatial arrangement of the pyridine nitrogen, hydroxyl oxygen, and thiophene sulfur allows for such stable ring formation.
Without experimental evidence, any discussion on the precise role of the thiophene sulfur and hydroxyl oxygen in chelation by this compound remains speculative. Further research, including synthesis of potential metal complexes and their characterization by techniques such as X-ray crystallography and various spectroscopic methods, is necessary to elucidate the coordination behavior of this compound.
Advanced Spectroscopic and Structural Characterization of 5 Pyridin 4 Yl Thiophen 2 Yl Methanol and Its Derivatives
Electronic Spectroscopy:Data on the UV-Visible absorption maxima and fluorescence emission properties, which are crucial for understanding the compound's photophysical behavior, are not available.
Without access to primary research data, the generation of a scientifically rigorous article with the required data tables and detailed findings is not possible. It is likely that the full spectroscopic characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol exists within private industrial research or in academic studies that have not yet been made public.
X-ray Crystallography for Solid-State Structure Elucidation of this compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular conformation, bond parameters, and packing motifs of this compound. In the absence of direct experimental data for this specific compound, the following sections will discuss the anticipated structural features based on the known crystal structures of analogous molecules containing pyridine (B92270), thiophene (B33073), and methanol (B129727) functional groups.
The molecular framework of this compound is composed of a pyridine ring linked to a thiophene ring, which in turn is substituted with a hydroxymethyl group. The bond lengths and angles within the pyridine and thiophene rings are expected to be consistent with those of other substituted aromatic heterocycles.
The geometry around the methanol group is anticipated to be tetrahedral at the carbon atom. The C-O bond length and the C-C-O bond angle will be in line with typical values for primary alcohols attached to sp²-hybridized carbon atoms.
A key structural feature is the torsional angle between the pyridine and thiophene rings. This angle will be influenced by steric hindrance and electronic effects between the two aromatic systems. In many biphenyl-type structures, a non-planar conformation is adopted to minimize steric clash between ortho-hydrogens. For this compound, a certain degree of twist between the two rings is expected. For instance, in a related compound, the dihedral angle between a thiophene and a pyridine ring was found to be 21.4 (2)°. nih.gov
Table 1: Expected Bond Lengths in this compound
| Bond | Expected Length (Å) |
|---|---|
| C-C (Pyridine) | 1.37 - 1.40 |
| C-N (Pyridine) | 1.33 - 1.35 |
| C-C (Thiophene) | 1.36 - 1.44 |
| C-S (Thiophene) | 1.70 - 1.74 |
| C-C (Inter-ring) | 1.47 - 1.50 |
| C-C (Thiophene-CH₂OH) | 1.49 - 1.52 |
Table 2: Expected Bond Angles in this compound
| Angle | Expected Value (°) |
|---|---|
| C-C-C (Pyridine) | 118 - 121 |
| C-N-C (Pyridine) | 116 - 118 |
| C-C-S (Thiophene) | 111 - 113 |
| C-C-C (Thiophene) | 122 - 128 |
| C-C-C (Inter-ring) | 120 - 122 |
Table 3: Expected Torsional Angles in this compound
| Torsional Angle | Expected Value (°) |
|---|
The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. The presence of a hydroxyl group and a pyridine nitrogen atom makes hydrogen bonding a dominant interaction.
Hydrogen Bonding: The hydroxyl group of the methanol moiety is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This would likely lead to the formation of O-H···N hydrogen bonds, which are a common and robust supramolecular synthon in crystal engineering. nih.gov These interactions could assemble the molecules into chains, dimers, or more complex networks. For example, in the crystal structure of phenyl(pyridin-2-yl)methanol, O-H···N hydrogen bonds link the molecules into helical chains. nih.gov
π-Stacking Interactions: The aromatic pyridine and thiophene rings provide opportunities for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a crucial role in the stabilization of crystal structures of aromatic compounds. The geometry of these interactions can vary from parallel-displaced to T-shaped arrangements. The presence of the electron-deficient pyridine ring and the electron-rich thiophene ring could lead to favorable donor-acceptor type π-π interactions.
Table 4: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H (Methanol) | N (Pyridine) | 2.7 - 3.0 |
| π-π Stacking | Pyridine/Thiophene | Pyridine/Thiophene | 3.3 - 3.8 (inter-planar distance) |
| C-H···π | C-H (Aromatic/Aliphatic) | π-system (Pyridine/Thiophene) | 2.5 - 2.9 (H to centroid) |
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. Given the rotational freedom between the pyridine and thiophene rings and around the C-C bond of the hydroxymethyl group, it is highly probable that this compound can exhibit polymorphism.
Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could lead to different polymorphs. Each polymorph would have a unique crystal packing and, consequently, different physical properties. The interplay between the various intermolecular interactions, especially the competition between different possible hydrogen bonding motifs, would be a key factor in determining which polymorphic form is obtained. For instance, a study on a thiophene-carbohydrazide-pyridine derivative revealed different packing motifs and conformations in its various crystalline forms. nih.gov While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is significant and warrants experimental investigation.
Computational Chemistry and Theoretical Studies on 5 Pyridin 4 Yl Thiophen 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic structure and related properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For [5-(Pyridin-4-yl)thiophen-2-yl]methanol, DFT calculations, often employing hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, the bond lengths within the thiophene (B33073) and pyridine (B92270) rings, as well as the linkage between them, can be accurately computed. sci-hub.se
Once the optimized geometry is obtained, the total energy of the molecule can be calculated, providing a measure of its stability. Furthermore, DFT can be used to predict the vibrational frequencies of the molecule. rsc.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. researchgate.netscirp.org For example, characteristic stretching frequencies for the C-H bonds in the aromatic rings, the C=N bond in the pyridine ring, and the C-S bond in the thiophene ring can be identified. sci-hub.sescirp.org
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 scirp.org |
| C=N (Pyridine) | Stretching | 1580-1650 sci-hub.sescirp.org |
| C=C (Aromatic) | Stretching | 1450-1600 scirp.org |
| C-O | Stretching | 1000-1300 |
| C-S (Thiophene) | Stretching | 600-800 |
Note: These are general ranges and the precise calculated values would depend on the specific DFT functional and basis set used.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the electron-deficient pyridine ring. sci-hub.se The HOMO-LUMO gap for nitrogen-based drugs is often in the range of 3.5-4.5 eV. emerginginvestigators.org
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. nih.gov |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. nih.gov |
These descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, indicating these as potential sites for electrophilic interaction. nih.gov
Molecular Dynamics Simulations for Conformational Analysis, Solvation Effects, and Dynamic Behavior of this compound
Furthermore, MD simulations can be used to study the effects of different solvents on the molecule's structure and dynamics. researchgate.net By explicitly including solvent molecules in the simulation, it is possible to observe how the solute and solvent molecules interact and how this affects the conformational preferences and other properties of this compound.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra) using Computational Methods for this compound
Computational methods are increasingly used to predict and interpret spectroscopic data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, for example, can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. comporgchem.comresearchgate.net These calculations can help in the assignment of experimental NMR spectra and in the structural elucidation of new compounds. nih.govnih.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. bohrium.comnih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). github.io These theoretical spectra can be compared with experimental data to understand the electronic transitions responsible for the observed absorption bands. sci-hub.se
Reaction Mechanism Studies of Key Chemical Transformations Involving this compound via Computational Modeling
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information can help to understand the feasibility of a proposed reaction pathway and to predict the products of a reaction.
For key chemical transformations involving this compound, such as oxidation of the methanol group or substitution reactions on the aromatic rings, computational modeling can provide detailed mechanistic insights. For instance, in the synthesis of related thiophene derivatives, computational studies have been used to understand reaction mechanisms. researchgate.net These studies can help to optimize reaction conditions and to design more efficient synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of this compound
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. While specific QSPR/QSAR studies on this compound itself are not extensively documented in publicly available literature, the principles of these methods have been widely applied to its structural components—the pyridine and thiophene rings—and their derivatives. Such studies provide valuable insights into the structural requirements for desired properties and activities, guiding the rational design of novel compounds.
Research in this area often involves the development of models for various biological targets, including enzymes and receptors implicated in a range of diseases. For instance, derivatives of pyridine and thiophene have been investigated as inhibitors of Janus kinase 2 (JAK2), Polo-Like Kinase 1 (PLK1), and c-Jun NH2-terminal kinase-1 (JNK1). jocpr.comnih.govbrieflands.com
A common approach in these studies is the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., spatial conformations). By employing statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), researchers can build predictive models that link these descriptors to a particular property or activity. nih.govbrieflands.com
For example, a 3D-QSAR study on a series of aromatic bicyclic compounds containing pyrimidine (B1678525) and pyridine rings as JAK2 inhibitors identified a pharmacophore model with key features necessary for activity. jocpr.com This model included three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. The resulting 3D-QSAR model demonstrated strong predictive power, with a high coefficient of determination (R² = 0.9659) and a good cross-validated coefficient of determination (Q² = 0.5679). jocpr.comjocpr.com
Similarly, a QSAR study on thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) utilized a combination of 0D and 3D molecular descriptors to develop a predictive model using multivariate linear regression. nih.gov The robustness of such models is typically assessed through internal and external validation techniques, ensuring their reliability for predicting the activity of new compounds. nih.gov
In another study focusing on thiophene derivatives as JNK1 inhibitors, a 2D-QSAR model was developed. brieflands.com The resulting equation highlighted the importance of specific descriptors, such as the Verloop L parameter and the Balaban Topological index, in determining the inhibitory activity. The statistical quality of this model was confirmed by a high squared correlation coefficient (r² = 0.90) and a cross-validated squared correlation coefficient (r²cv = 0.88). brieflands.com
Data Tables
The following tables summarize findings from representative QSAR studies on derivatives containing pyridine and thiophene moieties.
Table 1: Statistical Validation of a 3D-QSAR Model for Pyridine-Containing JAK2 Inhibitors jocpr.comjocpr.com
| Statistical Parameter | Value | Description |
| R² | 0.9659 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| Q² | 0.5679 | Cross-validated coefficient of determination, a measure of the model's predictive ability. |
| Pearson-R | 0.9405 | The correlation coefficient between the observed and predicted activities for the test set. |
| SD | 0.1893 | Standard deviation of the regression. |
| F | 118.9 | F-statistic, indicating the overall significance of the model. |
Table 2: 2D-QSAR Model for Thiophene Derivatives as JNK1 Inhibitors brieflands.com
| Statistical Parameter | Value |
| r | 0.95 |
| r² | 0.90 |
| r²cv | 0.88 |
| s | 0.38 |
| F | 97.22 |
Regression Equation: pIC₅₀ = -0.197(±0.04)X₁ - 0.932(±0.30)X₂ - 0.088(±0.05)X₃ + 0.388(±0.12)X₄ + 0.106(±0.03)X₅ + 3.93(±0.57) brieflands.com
Where X₁ = Verloop L (Substituent 1), X₂ = Bond Dipole Moment (Subst. 2), X₃ = LogP (Subst. 1), X₄ = Balaban Topological index (Subst. 1), and X₅ = VAMP Total Dipole (whole molecule). brieflands.com
Exploration of Advanced Applications of 5 Pyridin 4 Yl Thiophen 2 Yl Methanol and Its Derivatives
Role in Functional Materials Science and Polymer Chemistry
The unique molecular architecture of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, which combines a thiophene (B33073) ring's electron-rich nature with the electron-accepting properties of a pyridine (B92270) ring, makes it a valuable building block in materials science. This donor-acceptor (D-A) structure is fundamental to creating materials with interesting electronic and optical properties. The presence of a reactive hydroxymethyl group further enhances its utility, allowing it to be incorporated into a variety of polymeric and supramolecular structures.
Monomer for the Synthesis of Functional Polythiophenes and Polyamides Derived from this compound
The bifunctional nature of this compound and its derivatives allows them to serve as monomers for the synthesis of advanced polymers like functional polythiophenes and polyamides. The thiophene and pyridine moieties can be modified to tune the final properties of the polymer.
Polythiophenes:
Polythiophenes are a significant class of conducting polymers with applications in various electronic devices. The properties of polythiophenes can be tuned by introducing functional groups onto the thiophene monomer. While unsubstituted polythiophenes are often insoluble and difficult to process, the introduction of side chains, such as the pyridyl group in this compound, can improve solubility and introduce new functionalities.
The synthesis of regioregular polythiophenes, where the side chains are all oriented in the same direction, is crucial for achieving optimal electronic properties. Methods like the McCullough Grignard Metathesis (GRIM) polymerization and Suzuki or Stille cross-coupling reactions are commonly employed for this purpose. The hydroxymethyl group on this compound can be further reacted to create a variety of side chains, enabling the synthesis of a diverse range of functional polythiophenes. For instance, the hydroxyl group can be converted to an ester, amide, or ether, each imparting different characteristics to the resulting polymer.
| Polymerization Method | Description | Key Features |
|---|---|---|
| McCullough Grignard Metathesis (GRIM) | A chain-growth polymerization that allows for the synthesis of highly regioregular poly(3-substituted)thiophenes. | Produces polymers with high head-to-tail (HT) coupling, leading to improved electronic properties. |
| Suzuki Cross-Coupling | A versatile cross-coupling reaction that can be used to form carbon-carbon bonds between thiophene monomers. | Tolerant of a wide range of functional groups, allowing for the synthesis of diverse polythiophenes. |
| Stille Cross-Coupling | Another powerful cross-coupling reaction that is often used for the synthesis of conjugated polymers. | Often provides high yields and is compatible with a variety of functional groups. |
Polyamides:
Polyamides are polymers characterized by the presence of amide linkages in the polymer backbone. The incorporation of aromatic units, such as the pyridine and thiophene rings from this compound derivatives, can lead to polyamides with high thermal stability and mechanical strength.
To be used in polyamide synthesis, the hydroxymethyl group of this compound would need to be converted into a carboxylic acid or an amine. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, which could then be reacted with a diamine monomer. Conversely, the hydroxyl group could be converted to an amine, which could then be polymerized with a dicarboxylic acid. The direct polycondensation of these monomers in the presence of activating agents is a common method for synthesizing aromatic polyamides. The properties of the resulting polyamides can be tailored by varying the co-monomer used in the polymerization. researchgate.net
Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics, Organic Field-Effect Transistors)
The π-conjugated system of this compound and its derivatives makes them promising precursors for a range of optoelectronic materials. taylorfrancis.com The donor-acceptor character of the molecule can lead to materials with tunable band gaps and charge transport properties, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs):
In OLEDs, organic materials are used to generate light when an electric current is passed through them. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emissive material. By modifying the structure of this compound, for example by extending the conjugation or adding different functional groups, it is possible to tune the HOMO-LUMO gap and thus the emission color. mdpi.com Polymers and small molecules derived from this compound could be used as the emissive layer or as charge-transporting layers in OLED devices.
Organic Photovoltaics (OPVs):
OPVs, or organic solar cells, convert sunlight into electricity using organic materials. The efficiency of an OPV device depends on the ability of the active layer to absorb light and to separate the resulting excitons into free charge carriers. The donor-acceptor structure of this compound is well-suited for this purpose. Polymers based on this monomer could be blended with fullerene derivatives or other electron acceptors to create a bulk heterojunction active layer, which is a common structure for efficient OPVs. The broad absorption and good charge transport properties of thiophene-based polymers are advantageous for this application. cambridge.org
Organic Field-Effect Transistors (OFETs):
OFETs are transistors that use an organic semiconductor as the active material. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. Regioregular polythiophenes are known to have high charge carrier mobilities, making them excellent candidates for OFET applications. nih.gov The ability to functionalize polythiophenes derived from this compound allows for the fine-tuning of their electronic properties and solid-state packing, which can have a significant impact on charge transport.
| Optoelectronic Application | Key Material Properties | Role of this compound Derivatives |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO-LUMO gap, high photoluminescence quantum yield, good charge transport. | Can be used to create emissive materials with different colors and as charge-transporting materials. |
| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient exciton dissociation, good charge transport. | Can be used as the donor material in a bulk heterojunction active layer. |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability. | Can be used to create high-performance organic semiconductors for the active layer. |
Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) with Tailored Properties
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The properties of these materials are determined by the choice of their molecular building blocks.
The this compound molecule, with its pyridine nitrogen and the potential for conversion of the hydroxymethyl group into a carboxylic acid, is an excellent candidate for a building block in the synthesis of MOFs. The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can act as a linker to another metal center, forming a porous framework. The thiophene unit can also play a role in the electronic and photophysical properties of the resulting MOF. For instance, thiophene-based MOFs have been shown to be effective luminescent sensors for environmental contaminants. acs.org
Similarly, derivatives of this compound could be used to construct COFs. COFs are formed by the self-assembly of organic building blocks linked by strong covalent bonds. By choosing appropriate reaction conditions and co-monomers, it is possible to create COFs with well-defined pore structures and high surface areas. The incorporation of the thiophene-pyridine moiety could lead to COFs with interesting electronic properties, making them suitable for applications in electronics and catalysis.
Self-Assembly and Supramolecular Chemistry Involving this compound for Nanoarchitectures
The ability of molecules to self-assemble into well-ordered nanostructures is a powerful tool for creating functional materials. The this compound molecule possesses several features that make it amenable to self-assembly. The pyridine and thiophene rings can participate in π-π stacking interactions, while the hydroxyl group and the pyridine nitrogen can form hydrogen bonds. nih.gov
These non-covalent interactions can drive the self-assembly of the molecules into a variety of nanoarchitectures, such as nanofibers, nanotubes, and nanosheets. The morphology of the resulting nanostructures can be controlled by factors such as solvent, temperature, and concentration. These self-assembled nanostructures could find applications in areas such as organic electronics, sensing, and catalysis. For example, the formation of well-ordered π-stacked arrays of the thiophene-pyridine units could lead to enhanced charge transport in organic electronic devices.
Applications in Advanced Sensing and Molecular Recognition Systems
The unique combination of a fluorescent thiophene unit and a metal-coordinating pyridine group in this compound makes it an excellent platform for the development of advanced chemo- and biosensors.
Development of Chemo- and Biosensors Utilizing this compound-Based Scaffolds
Chemosensors are molecules that can detect the presence of specific chemical species, while biosensors are designed to detect biological molecules. The sensing mechanism often relies on a change in a measurable property of the sensor molecule, such as its fluorescence, upon binding to the target analyte.
The pyridine nitrogen atom in this compound can act as a binding site for metal ions. mdpi.com Upon coordination of a metal ion, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response can be used to detect the presence of the metal ion. Thiophene-based fluorescent sensors have shown high selectivity and sensitivity for the detection of various metal ions, including toxic heavy metals like mercury and gold. researchgate.netdtu.dk
Furthermore, the this compound scaffold can be modified to create sensors for other analytes. For example, the hydroxyl group can be functionalized with a receptor that is specific for a particular biological molecule. Upon binding of the target molecule to the receptor, a conformational change could occur, leading to a change in the fluorescence of the thiophene-pyridine unit. This approach could be used to develop biosensors for a wide range of targets, including proteins, DNA, and small molecules.
| Analyte | Sensing Mechanism | Potential Application |
|---|---|---|
| Heavy Metal Ions (e.g., Hg²⁺, Au³⁺) | Coordination to the pyridine nitrogen, leading to fluorescence quenching or enhancement. researchgate.netdtu.dk | Environmental monitoring, food safety. |
| Biomolecules (e.g., proteins, DNA) | Binding to a specific receptor functionalized on the scaffold, causing a change in fluorescence. | Medical diagnostics, drug discovery. |
| pH | Protonation or deprotonation of the pyridine nitrogen, affecting the electronic properties and fluorescence. | Chemical process monitoring, biological imaging. |
Design of Fluorescent Probes and Indicators Derived from this compound for Specific Analytes
The inherent photophysical properties of conjugated heterocyclic systems, such as the pyridinyl-thiophene core, make them excellent platforms for the design of fluorescent probes. Derivatives of this compound can be engineered to act as chemosensors for the selective detection of various analytes, including metal ions and biologically relevant molecules.
The design strategy for such probes typically involves modifying the methanol (B129727) group to introduce a specific recognition site for the target analyte. The binding of the analyte to this site induces a change in the electronic properties of the conjugated system, leading to a detectable alteration in the fluorescence signal (e.g., quenching or enhancement). The pyridine nitrogen and thiophene sulfur can also act as binding sites, particularly for metal ions.
Research on similar thiophene-based scaffolds has demonstrated their utility in detecting metal ions like Cu²⁺ and Pd²⁺. nih.govrsc.org For instance, a sensor's fluorescence can be quenched upon coordination with a paramagnetic ion like Cu²⁺. nih.gov The design of these sensors often leverages mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Below is a table outlining potential design strategies for fluorescent probes based on the this compound scaffold.
| Target Analyte | Proposed Probe Design Principle | Sensing Mechanism | Potential Application |
| Heavy Metal Ions (e.g., Pd²⁺, Cu²⁺) | Modification of the methanol group with a receptor containing soft donor atoms (e.g., sulfur, nitrogen). The pyridine and thiophene heteroatoms can also participate in coordination. | Fluorescence quenching or enhancement via Chelation-Enhanced Fluorescence (CHEF) or PET. nih.govrsc.org | Environmental monitoring, industrial process control. |
| pH Changes | The pyridine nitrogen can act as a protonation site. | Modulation of the ICT process upon protonation/deprotonation, leading to pH-dependent fluorescence shifts. | Biological imaging, monitoring of cellular processes. |
| Biologically Relevant Anions (e.g., F⁻, CN⁻) | Introduction of a hydrogen-bond donor group (e.g., urea, thiourea) at the methanol position. | Anion binding through hydrogen bonding alters the electronic structure, causing a change in fluorescence. | Detection of toxic anions in biological and environmental samples. |
These designs capitalize on the modular nature of the parent compound, allowing for the rational development of highly selective and sensitive fluorescent indicators.
Catalysis and Ligand Design with this compound
The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiophene ring makes this compound a promising candidate for ligand design in catalysis. These heteroatoms can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations.
Ligand Design for Homogeneous and Heterogeneous Catalysis
As a ligand, this compound can act as a bidentate N,S-chelator. The coordination of both the pyridine nitrogen and the thiophene sulfur to a metal center can form a stable five-membered chelate ring, which is a common structural motif in catalysis. The electronic properties of the ligand can be tuned by introducing substituents on either the pyridine or thiophene rings, thereby influencing the activity and selectivity of the metal catalyst.
Homogeneous Catalysis: In homogeneous catalysis, metal complexes of this compound and its derivatives could be employed in reactions such as cross-coupling, hydrogenation, and hydroformylation. uclouvain.be The ligand's structure can stabilize the active metal center and influence the reaction's outcome. For example, iridium complexes with pyridyl-containing ligands have been studied for transfer hydrogenation reactions. nih.gov
Heterogeneous Catalysis: For heterogeneous catalysis, the ligand or its metal complex can be immobilized on a solid support. The methanol group provides a convenient handle for covalent attachment to materials like silica or polymers. This "heterogenization" of a homogeneous catalyst combines the high selectivity of molecular catalysts with the practical advantages of easy separation and recyclability of heterogeneous catalysts. uclouvain.beresearchgate.net
The table below summarizes the potential catalytic applications.
| Catalysis Type | Metal Center | Potential Reaction | Role of the Ligand |
| Homogeneous | Pd, Ni, Cu | Cross-coupling (e.g., Suzuki, Heck) | Stabilizes the active metal species, influences reductive elimination. chemrxiv.org |
| Homogeneous | Rh, Ru, Ir | Hydrogenation, Transfer Hydrogenation | Acts as a spectator ligand, modulating the electronic and steric environment of the metal. nih.gov |
| Heterogeneous | Various | Oxidation, C-C bond formation | Anchored to a solid support via the methanol group, providing a recyclable catalyst system. uclouvain.be |
Exploration of Enantioselective Catalysis with Chiral Derivatives of this compound
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. acs.org Chiral derivatives of this compound can be designed to create a chiral environment around a metal center, enabling enantioselective transformations.
A straightforward approach to introduce chirality is to modify the methanol group. For instance, the reduction of an acetyl group at the 2-position of the thiophene ring can generate a chiral secondary alcohol. Alternatively, chiral auxiliaries can be attached to the methanol group. The synthesis of C₂-symmetric chiral ligands based on bis(oxazolinyl)thiophene has been reported for use in asymmetric Friedel-Crafts alkylation. nih.gov Similarly, chiral pyridine-aminophosphine ligands have been successfully used in asymmetric hydrogenation. rsc.org
These chiral ligands, when complexed with appropriate metals (e.g., Rh, Ru, Ir, Cu), can catalyze a range of asymmetric reactions with high enantioselectivity.
| Asymmetric Reaction | Chiral Ligand Design | Metal | Expected Outcome |
| Asymmetric Hydrogenation | Introduction of a chiral center at the carbinol carbon, or synthesis of P,N-ligand derivatives. rsc.orgnih.gov | Rh, Ru, Ir | High enantiomeric excess (ee) in the reduction of prochiral ketones and olefins. |
| Asymmetric Alkylation | Derivatization into chiral oxazoline or imidazoline ligands. nih.gov | Cu, Zn | Enantioselective addition of nucleophiles to electrophiles. |
| Asymmetric Cycloaddition | Design of ligands that create a sterically defined chiral pocket around the metal center. acs.orgmdpi.com | Lewis Acids (e.g., Zn²⁺, Gd³⁺) | Control over the facial selectivity of Diels-Alder or other cycloaddition reactions. |
The modularity of the this compound scaffold allows for the systematic tuning of steric and electronic properties to optimize enantioselectivity for specific reactions.
Investigations into the Mechanism of Biological Activity (Excluding Clinical Data)
The pyridine and thiophene heterocycles are common motifs in medicinally active compounds. The this compound scaffold holds potential for biological activity, and understanding its mechanism of action at a molecular level is key to its development as a therapeutic lead.
Molecular Interactions with Specific Biomolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Derivatives of this compound can be designed to interact with specific biomolecular targets. The aromatic rings can engage in π-π stacking and hydrophobic interactions, while the heteroatoms and the methanol group can participate in hydrogen bonding.
Enzyme Inhibition: Many enzyme active sites, particularly in kinases, have binding pockets that accommodate heterocyclic compounds. Studies on structurally related 4-thiophenyl-pyrazole and pyridine derivatives have shown that they can act as inhibitors of protein kinases like EGFR and VEGFR-2. nih.gov In these models, the thiophene ring often occupies a hydrophobic region, while the pyridine moiety interacts with the hinge region or adenine binding pocket of the kinase. nih.gov The methanol group could be modified to form additional hydrogen bonds to enhance binding affinity and selectivity.
Receptor Binding: The scaffold could also be adapted to bind to various receptors. For instance, antagonists for the neurokinin-3 (NK-3) receptor have been developed from related structures, indicating the potential for this class of compounds to modulate receptor activity. google.com
Nucleic Acid Interactions: Planar aromatic systems can intercalate between the base pairs of DNA or bind to its grooves. While less common for this specific scaffold, modifications could introduce functionalities that favor interaction with nucleic acids.
The table below outlines potential biomolecular targets and the key interactions involved.
| Biomolecular Target | Key Pharmacophoric Features | Type of Interaction | Potential Therapeutic Area |
| Protein Kinases (e.g., EGFR, VEGFR-2) | Pyridine ring as H-bond acceptor; Thiophene ring in hydrophobic pocket. nih.gov | Hydrogen bonding, hydrophobic interactions, π-π stacking. | Oncology |
| Histone Demethylases (e.g., KDM4/5) | Pyridine moiety for metal coordination at the active site. acs.org | Metal coordination, hydrogen bonding. | Oncology, Epigenetics |
| G-Protein Coupled Receptors (e.g., NK-3) | Specific orientation of aromatic rings and functional groups to fit the receptor pocket. google.com | Hydrophobic, polar, and electrostatic interactions. | Neurology, Endocrinology |
Elucidation of Intracellular Signaling Pathways and Molecular Events Modulated by this compound
By interacting with key biomolecular targets like protein kinases, derivatives of this compound can modulate intracellular signaling pathways that are often dysregulated in diseases such as cancer.
For example, if a derivative inhibits EGFR or VEGFR-2, it would be expected to interfere with downstream signaling cascades that control cell proliferation, survival, and angiogenesis. These pathways include:
The Ras-Raf-MEK-ERK (MAPK) Pathway: Crucial for cell division and differentiation. mdpi.com
The PI3K-Akt-mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
Inhibition of these pathways by a this compound derivative would lead to a cascade of molecular events, such as the downregulation of cyclins (arresting the cell cycle), inhibition of anti-apoptotic proteins (promoting apoptosis), and a decrease in the expression of angiogenic factors. Understanding these molecular consequences is essential for validating the compound's mechanism of action and its therapeutic potential.
Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Insights at a Molecular Level
Information regarding the structure-activity relationship of this compound is not available in the reviewed scientific literature. To conduct SAR studies, researchers would typically synthesize a series of related compounds, or analogs, where specific parts of the this compound molecule are systematically modified. These modifications would likely include:
Substitution on the Pyridine Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring to probe the electronic and steric requirements for biological activity.
Modification of the Thiophene Ring: Altering substituents on the thiophene ring or replacing it with other heterocyclic systems to understand the role of this moiety in target binding.
Alteration of the Methanol Group: Converting the primary alcohol to other functional groups, such as an ether, ester, or amine, or changing its oxidation state to an aldehyde or carboxylic acid, to determine its importance for the compound's mechanism of action.
The biological activity of each analog would then be assessed in relevant assays. The resulting data would be analyzed to establish clear relationships between specific structural features and the observed activity, providing insights into the molecular interactions with its biological target.
Design and Synthesis of Analogs for Mechanistic Probing and Target Validation
The design and synthesis of analogs of this compound specifically for mechanistic probing and target validation have not been reported in the available literature. Such a research program would entail the rational design of molecules based on the core structure of this compound to investigate its biological mechanism.
The design of these analogs would be guided by initial biological data or computational modeling of the parent compound with its putative target. For instance, if a particular protein is the suspected target, analogs would be designed to enhance or diminish the binding affinity to this target, thereby validating it.
The synthesis of these analogs would likely follow established organic chemistry methodologies for the coupling of pyridine and thiophene ring systems, such as Suzuki or Stille cross-coupling reactions, followed by functional group manipulations to introduce the desired diversity.
Without specific research findings, data tables detailing these aspects cannot be generated.
Future Perspectives and Emerging Research Directions for 5 Pyridin 4 Yl Thiophen 2 Yl Methanol
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability and Scalability
The future synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and its analogs will increasingly prioritize green chemistry principles to enhance efficiency, reduce waste, and improve scalability. Traditional multi-step syntheses often rely on palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings, which, while effective, can involve toxic reagents and costly catalysts. organic-chemistry.orgnih.gov Emerging research is focused on developing more sustainable alternatives.
Green Chemistry Approaches: Methodologies such as microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions are poised to become central to the production of pyridyl-thiophene scaffolds. royalsocietypublishing.orgnih.govrasayanjournal.co.in Microwave-assisted Suzuki couplings, for instance, can drastically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. researchgate.net Solvent-free methods, using solid supports like alumina, further minimize environmental impact by eliminating the need for volatile organic solvents. researchgate.net
Biocatalysis: A particularly promising avenue is the use of biocatalysts, such as engineered enzymes, for key synthetic steps. Research on similar structures, like the asymmetric reduction of a ketone precursor to produce (S)-phenyl(thiophen-2-yl)methanol using Lactobacillus paracasei, demonstrates the potential for creating enantiomerically pure versions of these alcohols with high conversion and yield. researchgate.net This approach offers mild reaction conditions and exceptional selectivity, which are highly desirable for industrial-scale production.
Scalability of Cross-Coupling: For large-scale industrial applications, improving the scalability of established methods remains critical. This includes the development of more robust and recyclable catalyst systems for Suzuki and Stille couplings to reduce costs and metal contamination in the final product. researchgate.netnih.gov
Table 1: Comparison of Synthetic Routes for Pyridyl-Thiophene Scaffolds
| Feature | Traditional Cross-Coupling (e.g., Suzuki, Stille) | Emerging Green Methods (e.g., Microwave, Solvent-Free) | Biocatalysis |
| Principle | Pd-catalyzed C-C bond formation between organoboron/organotin compounds and halides. organic-chemistry.org | Use of alternative energy sources or reaction conditions to accelerate reactions and reduce solvent use. nih.govresearchgate.net | Use of enzymes or whole-cell systems to catalyze specific chemical transformations. researchgate.net |
| Sustainability | Moderate; often requires organic solvents, toxic tin reagents (Stille), and precious metal catalysts. organic-chemistry.org | High; reduces or eliminates solvent waste, lowers energy consumption, and can use safer reagents. rasayanjournal.co.inresearchgate.net | Very High; operates in aqueous media under mild conditions, biodegradable catalysts, high selectivity reduces byproducts. researchgate.net |
| Scalability | Well-established but can be costly due to catalyst loading and purification challenges. researchgate.net | Good; microwave and solvent-free methods are adaptable to flow chemistry for continuous production. | Developing; requires optimization of enzyme stability and productivity for industrial scale. |
| Selectivity | High, but can be affected by competing side reactions. | Generally high, with clean reaction profiles. | Excellent, particularly for stereoselectivity (enantiopurity). researchgate.net |
Exploration of Advanced Functionalization Strategies for the Creation of Diverse and Highly Functionalized Derivatives
The molecular structure of this compound offers multiple sites for chemical modification, enabling the creation of a vast library of derivatives with tailored properties. Future research will move beyond traditional methods to employ more efficient and selective functionalization techniques.
Direct C–H Functionalization: This strategy has emerged as a powerful tool for modifying aromatic and heteroaromatic rings without the need for pre-functionalization (e.g., halogenation). nih.govnih.gov For the this compound scaffold, rhodium(III)-catalyzed C-H activation could enable the selective introduction of aryl or alkyl groups at specific positions on either the pyridine (B92270) or thiophene (B33073) ring, a process that is more atom-economical than conventional cross-coupling. nih.govrsc.org The development of regioselective C-H arylation on thiophene rings, in particular, provides a direct pathway to complex thieno-pyridine structures. mdpi.com
Functionalization of the Hydroxymethyl Group: The -CH₂OH group is a key handle for derivatization. Future work will involve its conversion into a wide array of functional groups. For example, oxidation to the corresponding aldehyde or carboxylic acid would create precursors for imines, amides, and esters. Conversion of the alcohol to a halide or tosylate would enable nucleophilic substitution reactions, allowing for the attachment of diverse moieties such as azides, amines, or other carbon-based structures.
Post-Complexation Modification: In the context of creating metal complexes, functionalization can occur after the ligand has been coordinated to a metal center. This "chemistry-on-the-complex" approach allows for the modular assembly of complex architectures, such as photosensitizer triads, by performing cross-coupling reactions on a universal, pre-formed metal complex. nih.gov
Table 2: Potential Advanced Functionalization Strategies
| Strategy | Target Site | Potential Reagents/Catalysts | Resulting Derivatives |
| Direct C–H Arylation | Thiophene C3/C4, Pyridine C2/C3 | Rh(III), Pd(II) catalysts; Aryl halides. nih.govmdpi.com | Poly-aromatic and extended π-conjugated systems. |
| Oxidation | Hydroxymethyl Group | Mild oxidants (PCC, Dess-Martin periodinane) or strong oxidants (KMnO₄). | Aldehydes, carboxylic acids. |
| Esterification/Etherification | Hydroxymethyl Group | Acyl chlorides, alkyl halides. | Esters, ethers with various functional tails. |
| Nucleophilic Substitution | Activated Hydroxymethyl (e.g., as tosylate) | Azides, cyanides, amines. | Azides (for click chemistry), nitriles, secondary/tertiary amines. |
Integration of this compound into Hybrid Organic-Inorganic Materials Systems
The unique combination of a nitrogen-containing heterocycle (a Lewis base) and a functionalizable handle makes this compound an excellent candidate for constructing hybrid organic-inorganic materials. mdpi.commdpi.com These materials synergize the properties of both components, leading to applications in catalysis, sensing, and electronics.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an ideal coordination site for linking with metal ions (e.g., Zn²⁺, Cd²⁺, Ni²⁺) to form MOFs. mdpi.comrsc.org The compound can act as a functional ligand where the pyridine moiety binds to the metal center, and the thiophene-methanol portion lines the pores of the resulting framework. The hydroxyl group can be further modified post-synthesis to introduce specific functionalities within the MOF channels, making them suitable for applications like targeted gas storage, catalysis, or chemical sensing. acs.orgmdpi.com
Organic-Inorganic Perovskites and Nanohybrids: Thiophene-based organic molecules have been successfully incorporated into layered organic-inorganic perovskite structures. scientific.netfrontiersin.org The amino or ammonium derivatives of this compound could self-assemble with metal halides (like lead iodide) to form layered perovskites. The electronic properties of the pyridyl-thiophene unit could influence the photophysical characteristics of the final hybrid material, potentially finding use in optoelectronic devices.
Table 3: Potential Applications in Hybrid Materials
| Material Type | Role of this compound | Potential Properties and Applications |
| Metal-Organic Frameworks (MOFs) | Functional linker; Pyridine nitrogen coordinates to metal nodes. mdpi.com | Porous materials for gas separation, heterogeneous catalysis, or luminescence-based sensing of heavy metals. acs.orgbohrium.com |
| Hybrid Perovskites | Organic cation spacer in 2D layered structures. | Tunable optoelectronic properties for use in LEDs, solar cells, or photodetectors. scientific.net |
| Functionalized Nanoparticles | Surface ligand for stabilizing inorganic nanoparticles (e.g., quantum dots, gold NPs). | Enhanced stability and processability of nanoparticles; introduction of specific recognition sites for biosensing. |
Application of Advanced Theoretical and Computational Modeling to Predict Novel Properties, Reactivities, and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of novel molecules before their synthesis. For this compound, theoretical modeling can provide deep insights into its electronic structure, reactivity, and potential applications.
Predicting Optoelectronic Properties: DFT and Time-Dependent DFT (TD-DFT) calculations can accurately predict key electronic properties such as the HOMO-LUMO gap, absorption spectra, and vertical excitation energies. rsc.orgresearchgate.net Studies on pyridine-thiophene oligomers have shown that specific functionals, such as CAM-B3LYP and ωB97XD, provide results that align well with higher-level benchmarks, making them suitable for predicting the photophysical properties of this compound. nih.govacs.org This predictive power is crucial for designing derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells. taylorfrancis.com
Understanding Reactivity: Computational tools can also map the molecule's reactivity. Fukui function analysis, for example, can identify the most reactive sites for nucleophilic and electrophilic attack, guiding synthetic chemists in planning functionalization strategies. nih.gov Modeling the adsorption of the molecule on metal surfaces can predict its behavior as a corrosion inhibitor or its binding characteristics in hybrid materials. researchgate.net
Table 4: Computational Methods and Predictable Properties
| Computational Method | Predicted Property | Relevance/Application |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO-LUMO gap, charge distribution, vibrational frequencies. tandfonline.com | Predicting stability, electronic character (e.g., for semiconductors), and spectroscopic signatures. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies, oscillator strengths. researchgate.net | Designing chromophores for dyes, sensors, and optoelectronic devices. taylorfrancis.com |
| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. nih.gov | Understanding crystal packing and designing materials with specific solid-state properties. |
| Fukui Function Analysis | Site-specific reactivity towards electrophiles and nucleophiles. nih.gov | Guiding regioselective synthetic functionalization. |
Synergistic Approaches Combining Synthetic Methodologies, Advanced Characterization Techniques, and Computational Studies
The most comprehensive understanding of this compound and its derivatives will come from synergistic approaches that integrate synthesis, advanced characterization, and computational modeling. The inherent "push-pull" nature of the pyridyl (acceptor) and thiophene (donor) moieties suggests interesting intramolecular charge transfer (ICT) properties. nih.gov
A comprehensive research workflow would involve:
Design and Prediction: Using DFT to model a series of derivatives with varying electron-donating or -withdrawing groups to predict their photophysical properties. taylorfrancis.com
Synthesis: Synthesizing the most promising candidates using efficient and sustainable methods as outlined in section 7.1.
Advanced Characterization: Employing advanced techniques like ultrafast transient absorption spectroscopy to study the dynamics of excited states and ICT processes on a femtosecond timescale. mdpi.comrsc.orgrsc.org This can reveal how solvent polarity and molecular structure influence the deactivation pathways of the excited state. nih.gov
Iterative Refinement: Feeding the experimental results back into the computational models to refine their accuracy and design the next generation of molecules with enhanced properties. This iterative cycle accelerates the discovery and optimization of functional materials based on the this compound scaffold.
Table 5: Proposed Workflow for a Synergistic Study
| Step | Methodology | Objective |
| 1. Design | Computational Modeling (DFT/TD-DFT) | Predict optoelectronic properties of virtual derivatives and identify promising synthetic targets. |
| 2. Synthesis | Green Chemistry Routes (e.g., Microwave, Biocatalysis) | Efficiently produce the target compounds and their derivatives. |
| 3. Characterization | Steady-State (UV-Vis, Fluorescence) & Ultrafast Spectroscopy (Transient Absorption) | Measure photophysical properties and map the dynamics of excited states and charge transfer. mdpi.comrsc.org |
| 4. Analysis | Comparison of Experimental and Theoretical Data | Validate and refine computational models; establish structure-property relationships. |
| 5. Optimization | Iterative Design-Synthesize-Characterize Cycle | Systematically improve molecular performance for a specific application (e.g., sensing, optoelectronics). |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [5-(Pyridin-4-yl)thiophen-2-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting 5-bromothiophene derivatives with 4-pyridinylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a toluene/water/ethanol solvent system under reflux (80°C, 24 hours). Purification via column chromatography (ethyl acetate/hexanes gradient) achieves ~80% yield . Key variables affecting yield include catalyst loading (4 mol% Pd), solvent ratios, and inert atmosphere maintenance. Scaling may require adjusting reflux time and solvent volume to prevent side reactions.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Assign peaks for pyridyl (δ8.56 ppm, doublet) and thiophene (δ6.86–7.35 ppm, doublets) protons .
- Mass Spectrometry : Confirm molecular weight (191.25 g/mol) using ESI-MS or MALDI-TOF .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, S percentages (e.g., C: 68.10%, H: 3.53% ).
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and solubility of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) can model electron distribution in the pyridine-thiophene system .
- Polarizable Continuum Model (PCM) : Simulate solvation effects in isotropic solvents (e.g., ethanol, chloroform) to predict solubility and dielectric interactions .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from inefficient mixing or heat transfer. Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
- Catalyst Optimization : Test Pd alternatives (e.g., Pd(OAc)₂ with ligand systems) to enhance turnover number .
- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can crystal structure analysis refine the understanding of intermolecular interactions in this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to determine packing motifs. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and Bruker SMART/APEX detectors .
- Refinement : Apply anisotropic displacement parameters for non-H atoms and analyze hydrogen bonding (e.g., O–H···N interactions between methanol and pyridyl groups) .
Q. What role does this compound play in designing bioactive conjugates?
- Methodological Answer : The hydroxymethyl group serves as a linker for pharmacophore conjugation. For example:
- Antitubercular Agents : Couple with pyrazoline-benzoxazole hybrids via amide bonds, using cyanogen bromide-mediated cyclization .
- Epigenetic Modulators : Functionalize as a carbamate precursor for histone reader domain inhibitors .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental solubility data?
- Methodological Answer :
- Experimental Validation : Measure solubility in DMSO, ethanol, and water via UV-Vis spectroscopy (λmax for pyridine-thiophene chromophore ~270 nm) .
- Error Analysis : Compare PCM-predicted vs. observed values; adjust cavity radius or solvent permittivity parameters in DFT calculations .
Structure-Property Relationships
Q. How do substituents on the pyridine ring influence the compound’s electronic and biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
